molecular formula C16H24O4 B15160791 Diethyl (4-methylpent-2-en-1-yl)(prop-1-yn-1-yl)propanedioate CAS No. 656234-73-0

Diethyl (4-methylpent-2-en-1-yl)(prop-1-yn-1-yl)propanedioate

Cat. No.: B15160791
CAS No.: 656234-73-0
M. Wt: 280.36 g/mol
InChI Key: MNHATMPNBRAQBW-UHFFFAOYSA-N
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Description

Diethyl (4-methylpent-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is an organic compound with the molecular formula C14H22O4 It is a derivative of malonic acid and features both alkyne and alkene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (4-methylpent-2-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves the alkylation of diethyl malonate with appropriate alkyl halides. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium carbonate to deprotonate the diethyl malonate, followed by the addition of the alkyl halides under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-methylpent-2-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Alkyl halides and nucleophiles such as amines or thiols are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce fully saturated hydrocarbons .

Scientific Research Applications

Diethyl (4-methylpent-2-en-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl (4-methylpent-2-en-1-yl)(prop-1-yn-1-yl)propanedioate involves its interaction with various molecular targets. The alkyne and alkene groups can participate in addition reactions, while the ester groups can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl propargylmalonate
  • Diethyl (prop-2-yn-1-yl)malonate
  • Diethyl 2-propynylmalonate

Uniqueness

Diethyl (4-methylpent-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to its combination of alkyne and alkene functional groups, which provide diverse reactivity. This makes it a versatile compound in synthetic chemistry and various research applications .

Properties

CAS No.

656234-73-0

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

diethyl 2-(4-methylpent-2-enyl)-2-prop-1-ynylpropanedioate

InChI

InChI=1S/C16H24O4/c1-6-11-16(14(17)19-7-2,15(18)20-8-3)12-9-10-13(4)5/h9-10,13H,7-8,12H2,1-5H3

InChI Key

MNHATMPNBRAQBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=CC(C)C)(C#CC)C(=O)OCC

Origin of Product

United States

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